molecular formula C18H15BrN2O3S B2626092 (E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-26-2

(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2626092
CAS RN: 865545-26-2
M. Wt: 419.29
InChI Key: HVQNABRNGNCQNN-CZIZESTLSA-N
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Description

Thiazole derivatives, such as 2-aminothiazoles, are a significant class of organic medicinal compounds. They are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

In general, thiazole derivatives can be synthesized by reacting a thiazole carboxylate with an aldehyde or ketone in absolute ethanol. A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed by physicochemical and spectral characteristics, such as FTIR and NMR .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be monitored by techniques like TLC. The completion of the reaction can be determined by observing the disappearance of the starting materials .

Scientific Research Applications

  • Synthesis of Thiazole Derivatives: Mohamed (2014, 2021) describes the synthesis of thiazole derivatives, including procedures and conditions for synthesizing various related compounds, revealing the compound's relevance in the synthesis of complex chemical structures and its potential as a building block in organic synthesis (Mohamed, 2014) (Mohamed, 2021).
  • Spectroscopic and Crystallographic Characterization: Haroon et al. (2019) and Arshad et al. (2013) provide detailed insights into the spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations of thiazole derivatives. These studies highlight the compound's structural properties and its behavior under different conditions, contributing to a deeper understanding of its chemical nature and potential applications in material science (Haroon et al., 2019) (Arshad et al., 2013).

Applications in Material Science and Technology

The research on (E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate extends into material science and technology, with a focus on its properties and potential applications.

  • Nonlinear Optical (NLO) Properties: Haroon et al. (2019, 2020) explored the nonlinear optical properties of thiazole derivatives, suggesting their significance in technological applications, particularly in the field of optoelectronics. The studies reveal that these compounds exhibit considerable NLO characteristics, potentially positioning them as valuable materials for future technological advancements (Haroon et al., 2019) (Haroon et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not known, some thiazole derivatives have been found to act as antagonists against certain enzymes, such as UDP-N-acetylmuramate/l-alanine ligase .

Future Directions

Future research could focus on further exploring the therapeutic potential of thiazole derivatives, particularly in the context of antimicrobial and anticancer activity. The design and synthesis of novel derivatives, as well as comprehensive in vitro and in vivo evaluations, could be beneficial .

properties

IUPAC Name

methyl 2-(4-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-21-14-9-6-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-4-7-13(19)8-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNABRNGNCQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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